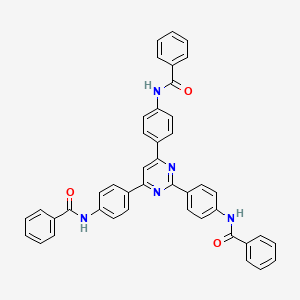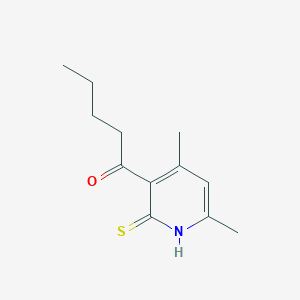
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTB is a tridentate ligand that can be used to synthesize various metal complexes.
科学研究应用
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide has been extensively studied for its potential applications in various fields such as material science, catalysis, and medicinal chemistry. This compound can be used as a ligand to synthesize metal complexes that have potential applications in catalysis. This compound-based metal complexes have been studied for their catalytic activity in various reactions such as olefin polymerization, hydrogenation, and hydroformylation.
This compound has also been studied for its potential applications in medicinal chemistry. This compound-based metal complexes have been studied for their anticancer activity. This compound-based metal complexes have been found to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound-based metal complexes have also been studied for their potential applications in antimicrobial activity.
作用机制
The mechanism of action of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide-based metal complexes in anticancer activity is not fully understood. However, it is believed that this compound-based metal complexes induce apoptosis in cancer cells by inhibiting the activity of DNA topoisomerase I and II. This compound-based metal complexes have also been found to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound-based metal complexes have been found to exhibit cytotoxic activity against cancer cells. This compound-based metal complexes have also been found to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. However, the toxicity of this compound-based metal complexes towards normal cells is a major limitation.
实验室实验的优点和局限性
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide is a versatile ligand that can be used to synthesize various metal complexes. This compound-based metal complexes have potential applications in various fields such as catalysis and medicinal chemistry. However, the toxicity of this compound-based metal complexes towards normal cells is a major limitation.
未来方向
There are several future directions for N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide-based metal complexes. This compound-based metal complexes can be further studied for their potential applications in catalysis. This compound-based metal complexes can also be further studied for their potential applications in medicinal chemistry. The development of this compound-based metal complexes that exhibit high selectivity towards cancer cells and low toxicity towards normal cells is an area of future research. This compound-based metal complexes can also be further studied for their potential applications in antimicrobial activity.
合成方法
The synthesis of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide involves the reaction of 2,4,6-trichloropyrimidine with 4-aminobenzamidine in the presence of potassium carbonate. The resulting product is then reacted with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound.
属性
IUPAC Name |
N-[4-[2,6-bis(4-benzamidophenyl)pyrimidin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H31N5O3/c49-41(32-10-4-1-5-11-32)44-35-22-16-29(17-23-35)38-28-39(30-18-24-36(25-19-30)45-42(50)33-12-6-2-7-13-33)48-40(47-38)31-20-26-37(27-21-31)46-43(51)34-14-8-3-9-15-34/h1-28H,(H,44,49)(H,45,50)(H,46,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJSTUVRQMLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)

![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
